molecular formula C10H11NO2 B1354551 2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 10514-70-2

2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one

Cat. No. B1354551
Key on ui cas rn: 10514-70-2
M. Wt: 177.2 g/mol
InChI Key: LJRUKUQEIHJTEL-UHFFFAOYSA-N
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Patent
US06191127B1

Procedure details

3 g of 2-aminophenol is mixed in 23 ml of toluene with 1.8 g of sodium hydride with the addition of 50 mg of TEBA (triethylbenzylammonium chloride), and 4.4 ml of 2-bromo-2-methylpropionic acid ethyl ester is added drop by drop at ice bath temperature. After 2 hours at room temperature, it is poured onto ice water, extracted with ethyl acetate, washed with brine, the organic phase is dried with magnesium sulfate and concentrated by evaporation. After recrystallization from isopropyl ether, 278 mg of crystals results.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[H-].[Na+].C([O:13][C:14](=O)[C:15](Br)([CH3:17])[CH3:16])C>C1(C)C=CC=CC=1.[Cl-].C([N+](CC)(CC)CC1C=CC=CC=1)C>[CH3:16][C:15]1([CH3:17])[C:14](=[O:13])[NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[O:8]1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Name
Quantity
1.8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
4.4 mL
Type
reactant
Smiles
C(C)OC(C(C)(C)Br)=O
Name
Quantity
23 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
50 mg
Type
catalyst
Smiles
[Cl-].C(C)[N+](CC1=CC=CC=C1)(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added drop by drop at ice bath temperature
ADDITION
Type
ADDITION
Details
it is poured onto ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
After recrystallization from isopropyl ether, 278 mg of crystals
CUSTOM
Type
CUSTOM
Details
results

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC1(OC2=C(NC1=O)C=CC=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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